molecular formula C7H5NOS B8775081 Thieno[3,2-c]pyridin-7-ol

Thieno[3,2-c]pyridin-7-ol

Cat. No. B8775081
M. Wt: 151.19 g/mol
InChI Key: MCFUVTYFDWKMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-c]pyridin-7-ol is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,2-c]pyridin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,2-c]pyridin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thieno[3,2-c]pyridin-7-ol

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[3,2-c]pyridin-7-ol

InChI

InChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-4,9H

InChI Key

MCFUVTYFDWKMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=NC=C21)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-oxo-5-tosyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (19.6 g; 0.064 mole; obtained in (b) above) and potassium tert-butoxide (28.6 g; 0.255 mole) in tert-butanol (300 ml) is refluxed for 2 hours under a nitrogen atmosphere. Evaporation of the solvent in vacuo leaves a residue which is taken up into 2N hydrochloric acid. The aqueous phase is extracted with ether, made basic by addition of concentrated ammonia, and evaporated to dryness. The residue is extracted four times with boiling ethyl acetate. The organic extracts are filtered through a silica bed and evaporated to dryness. The solid residue is recrystallized from ethanol-acetonitrile. Greyish crystals; M.P.=180° C.; Yield: 72%.
Name
7-oxo-5-tosyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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